

# SR19881: A Preliminary Pharmacological Profile

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## Compound of Interest

Compound Name: SR19881

Cat. No.: B15544550

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## Abstract

**SR19881** is a potent synthetic molecule identified as a dual agonist for the Estrogen-Related Receptor Gamma (ERR $\gamma$ ) and Estrogen-Related Receptor Beta (ERR $\beta$ ). This document provides a summary of the currently available pharmacological data for **SR19881**. Due to the limited public availability of in-depth studies specifically on **SR19881**, this guide also furnishes a detailed overview of the pharmacological context of its molecular targets, ERR $\gamma$  and ERR $\beta$ , including their signaling pathways and established experimental protocols for their characterization. This information is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential therapeutic applications of dual ERR $\gamma$ /ERR $\beta$  agonists.

## Introduction to SR19881

**SR19881** is a research chemical with the following identifiers:

- CAS Number: 2213490-89-0
- Molecular Formula: C<sub>19</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 312.41 g/mol

It is characterized as a potent dual agonist of Estrogen-Related Receptor Gamma (ERR $\gamma$ ) and Estrogen-Related Receptor Beta (ERR $\beta$ ).

## Quantitative Pharmacological Data

The primary quantitative data available for **SR19881** pertains to its potency as a dual agonist for ERR $\gamma$  and ERR $\beta$ . The half-maximal effective concentrations (EC<sub>50</sub>) are summarized in the table below.

Target	Agonist/Antagonist	EC <sub>50</sub> ( $\mu$ M)
ERR $\gamma$	Agonist	0.39
ERR $\beta$	Agonist	0.63

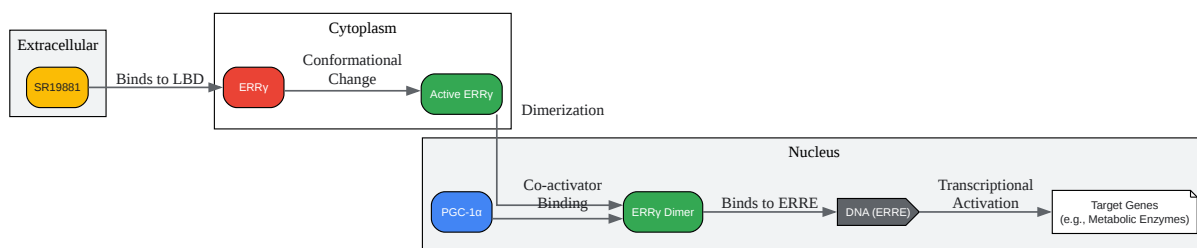
Data sourced from commercially available research chemical suppliers.

## Signaling Pathways of ERR $\gamma$ and ERR $\beta$

As a dual agonist, **SR19881** is expected to modulate the signaling pathways downstream of both ERR $\gamma$  and ERR $\beta$ . These orphan nuclear receptors are constitutively active and play crucial roles in regulating gene expression related to cellular metabolism, mitochondrial biogenesis, and cellular differentiation.

### ERR $\gamma$ Signaling Pathway

ERR $\gamma$  is a key regulator of cellular energy metabolism. Its activation by an agonist like **SR19881** would likely influence the transcription of genes involved in metabolic processes.

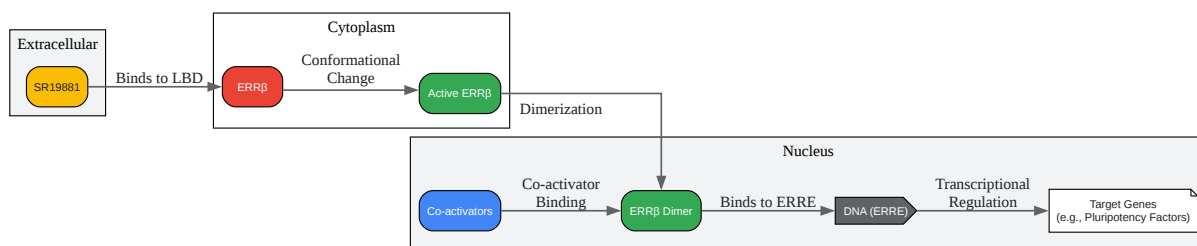


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*ERRγ Signaling Pathway Activation by **SR19881**.*

## ERRβ Signaling Pathway

ERRβ is involved in maintaining pluripotency in stem cells and has roles in the development of the placenta and retina. Agonism of ERRβ by **SR19881** could impact these cellular processes.



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*ERR $\beta$  Signaling Pathway Activation by **SR19881**.*

## Experimental Protocols

While specific experimental protocols for **SR19881** are not publicly available, the following are standard methodologies used to characterize the activity of ERR $\gamma$  and ERR $\beta$  agonists.

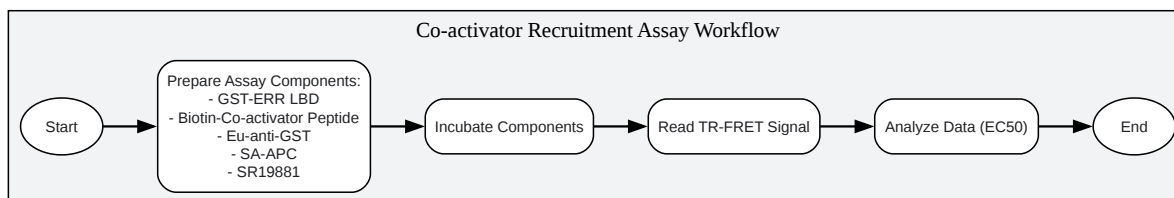
## In Vitro Assays

### 4.1.1. Ligand Binding Assay

- Objective: To determine the binding affinity of **SR19881** to ERR $\gamma$  and ERR $\beta$ .
- Method: A competitive binding assay using a radiolabeled ligand (e.g.,  $^3\text{H}$ -GSK5182 for ERR $\gamma$ ) and purified ERR $\gamma$ / $\beta$  ligand-binding domain (LBD). The assay measures the displacement of the radioligand by increasing concentrations of **SR19881**.
- Data Analysis: Calculation of the inhibition constant ( $K_i$ ) from the IC<sub>50</sub> value.

### 4.1.2. Co-activator Recruitment Assay

- Objective: To assess the ability of **SR19881** to promote the interaction between ERR $\gamma$ / $\beta$  and a co-activator peptide.
- Method: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used. This involves a GST-tagged ERR $\gamma$ / $\beta$  LBD, a biotinylated co-activator peptide (e.g., from PGC-1 $\alpha$ ), and europium-labeled anti-GST antibody and streptavidin-allophycocyanin.
- Data Analysis: The FRET signal is proportional to the extent of co-activator recruitment, and EC<sub>50</sub> values can be determined.



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*Workflow for a TR-FRET Co-activator Recruitment Assay.*

#### 4.1.3. Reporter Gene Assay

- Objective: To measure the transcriptional activity of ERR $\gamma$ / $\beta$  in a cellular context in response to **SR19881**.
- Method: Cells (e.g., HEK293T) are co-transfected with a plasmid expressing full-length ERR $\gamma$  or ERR $\beta$  and a reporter plasmid containing a luciferase gene under the control of an ERR response element (ERRE). Cells are then treated with varying concentrations of **SR19881**.
- Data Analysis: Luciferase activity is measured, and dose-response curves are generated to determine EC50 values.

## In Vivo Assays

- Objective: To evaluate the physiological effects of **SR19881** in a living organism.
- Method: Administration of **SR19881** to animal models (e.g., mice) to study its effects on metabolic parameters (e.g., glucose tolerance, insulin sensitivity, oxygen consumption), gene expression in target tissues (e.g., liver, muscle), and other relevant physiological readouts.
- Data Analysis: Statistical analysis of the differences between **SR19881**-treated and vehicle-treated groups.

## Conclusion and Future Directions

**SR19881** is a valuable tool for investigating the dual roles of ERR $\gamma$  and ERR $\beta$  in health and disease. Its potency as a dual agonist suggests potential therapeutic applications in metabolic disorders, and other conditions where ERR $\gamma$  and ERR $\beta$  signaling is implicated. However, a comprehensive understanding of its pharmacological profile, including selectivity, pharmacokinetics, and in vivo efficacy, requires further investigation through dedicated studies. The publication of peer-reviewed research on **SR19881** is eagerly awaited by the scientific community.

Disclaimer: **SR19881** is a research chemical and is not intended for human or veterinary use. The information provided in this document is for scientific and research purposes only.

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